molecular formula C10H10N2S B8555073 5-Methyl-4-(methylthio)quinazoline

5-Methyl-4-(methylthio)quinazoline

Cat. No.: B8555073
M. Wt: 190.27 g/mol
InChI Key: ZWVAAOJYHDEETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(methylthio)quinazoline is a chemical compound belonging to the quinazoline family, a class of heterocyclic structures known for their significant research value in medicinal chemistry and drug discovery. While specific biological data for this compound is not currently available, the quinazoline core is a privileged scaffold in scientific research, particularly in the investigation of kinase inhibition and anticancer agents . Quinazoline derivatives have been extensively studied as potent inhibitors of multiple intracellular targets. Research indicates that certain quinazoline-based compounds can act as multitargeted agents, capable of inhibiting receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, while also affecting microtubule dynamics . These activities make related compounds subjects of interest for investigating novel approaches to diseases like glioblastoma. The structural features of 5-Methyl-4-(methylthio)quinazoline suggest its potential utility as a key synthetic intermediate or building block for the preparation of more complex molecules for various research applications. Applications & Research Value This compound is suited for use in: • Medicinal Chemistry Research: Serves as a building block for the synthesis and exploration of novel quinazoline derivatives with potential biological activity. • Biochemical Screening: Can be used as a reference compound or intermediate in the development of assays for kinase inhibition studies . • Structure-Activity Relationship (SAR) Studies: The methyl and methylthio substituents provide a framework for investigating how substitutions at the 4 and 5 positions of the quinazoline core influence chemical reactivity and biological interaction. Safety Notice This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-methyl-4-methylsulfanylquinazoline

InChI

InChI=1S/C10H10N2S/c1-7-4-3-5-8-9(7)10(13-2)12-6-11-8/h3-6H,1-2H3

InChI Key

ZWVAAOJYHDEETA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CN=C2SC

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Analysis of Quinazoline Derivatives

Compound Substituent Melting Point (°C) ^1H-NMR (δ, Key Signals) Reference
5-Methyl-4-(phenylthio)quinazoline Phenylthio 131–133 8.66 (s, 1H), 3.07 (s, 3H)
5-Methyl-4-(methylthio)quinazoline Methylthio Not available Not available -

Table 2. Heterocyclic Core Comparison

Compound Class Core Structure Key Features Potential Applications
Quinazoline Benzene + Pyrimidine Planar, extended conjugation Pharmaceuticals, agrochemicals
Isoxazole/Thiazole Monocyclic Electron-rich, smaller footprint Enzyme inhibitors
Thiadiazole Electron-deficient High reactivity in substitutions Muscle relaxants (e.g., tizanidine)

Q & A

Q. How can chemoinformatics tools prioritize 5-Methyl-4-(methylthio)quinazoline derivatives for high-throughput screening in cancer drug discovery?

  • Methodological Answer :
  • QSAR Models : Train models on existing bioactivity data (e.g., pIC₅₀ vs. kinase inhibition) using descriptors like LogP, polar surface area, and topological torsion.
  • Virtual Screening : Dock derivatives into target proteins (e.g., PARP-1) and rank by docking scores.
  • ADMET Prediction : Use SwissADME to filter compounds with poor permeability or CYP450 inhibition. Prioritize derivatives with balanced potency and pharmacokinetics .

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